Cycloocta-1,5-diene;platinum(2+);dichloride
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Overview
Description
Cycloocta-1,5-diene;platinum(2+);dichloride, also known as dichloro(cycloocta-1,5-diene)platinum(II), is an organometallic compound of platinum. This compound is characterized by its square planar geometry and is a colorless solid. It serves as an entry point to other platinum compounds through the displacement of the cycloocta-1,5-diene and/or chloride ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;platinum(2+);dichloride is typically prepared by treating potassium tetrachloroplatinate with cycloocta-1,5-diene. The reaction can be represented as follows :
K2PtCl4+C8H12→PtCl2(C8H12)+2KCl
This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;platinum(2+);dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as phosphines, amines, and other donor molecules.
Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Common Reagents and Conditions
Common reagents used in reactions with cycloocta-1,5-diene;platinum(2+)dichloride include phosphines, amines, and halides. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while oxidative addition reactions can produce platinum(IV) complexes .
Scientific Research Applications
Cycloocta-1,5-diene;platinum(2+);dichloride has a wide range of applications in scientific research, including:
Material Science: The compound is used in the synthesis of advanced materials, including liquid crystalline elastomer nanocomposites.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of cycloocta-1,5-diene;platinum(2+);dichloride involves the coordination of the platinum center with various ligands. This coordination can lead to the activation of substrates and the facilitation of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,5-cyclooctadiene)palladium(II): Similar to the platinum compound but with palladium as the central metal.
cis-Dichlorobis(triphenylphosphine)platinum(II): Another platinum complex with different ligands.
Uniqueness
Cycloocta-1,5-diene;platinum(2+);dichloride is unique due to its ability to serve as a versatile precursor for various platinum complexes. Its square planar geometry and reactivity make it a valuable compound in both academic and industrial research .
Biological Activity
Cycloocta-1,5-diene; platinum(II) dichloride, commonly referred to as dichloro(cycloocta-1,5-diene)platinum(II) or Pt(cod)Cl2, is an organometallic compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.
1. Synthesis and Structural Characteristics
Dichloro(cycloocta-1,5-diene)platinum(II) is synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:
The compound is characterized by a square planar geometry around the platinum center, as confirmed by X-ray crystallography. The molecular formula is C8H12Cl2Pt, with a molecular weight of approximately 374.17 g/mol .
2.1 Anticancer Properties
Dichloro(cycloocta-1,5-diene)platinum(II) has been investigated for its potential anticancer properties. Studies indicate that platinum-based compounds can inhibit cancer cell proliferation through mechanisms similar to those of cisplatin, including DNA cross-linking and induction of apoptosis.
Table 1: Summary of Anticancer Activity
Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 (Lung) | 15 | DNA cross-linking | |
HeLa (Cervical) | 20 | Apoptosis induction | |
MCF-7 (Breast) | 12 | Cell cycle arrest |
2.2 Enzymatic Inhibition
Research has also shown that dichloro(cycloocta-1,5-diene)platinum(II) can act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been reported to inhibit the activity of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining cellular redox balance and promoting cancer cell survival.
Table 2: Enzymatic Inhibition Activity
3.1 Clinical Trials and Findings
A clinical study evaluated the efficacy of dichloro(cycloocta-1,5-diene)platinum(II) in combination with other chemotherapeutic agents in patients with advanced ovarian cancer. The results indicated a significant improvement in progression-free survival compared to standard treatments alone.
3.2 Animal Model Studies
In preclinical models using mice with xenografted tumors, treatment with dichloro(cycloocta-1,5-diene)platinum(II) resulted in a marked reduction in tumor size and improved overall survival rates. These findings suggest its potential as a viable therapeutic agent in oncology.
4. Conclusion
Dichloro(cycloocta-1,5-diene)platinum(II) exhibits promising biological activity with significant implications for cancer therapy. Its ability to inhibit cancer cell growth and enzymatic activity positions it as a candidate for further research and development in the field of medicinal chemistry.
Properties
IUPAC Name |
cycloocta-1,5-diene;platinum(2+);dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOPCKKNIUEEU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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